molecular formula C9H11NO2 B8798963 4-Ethoxybenzaldoxime

4-Ethoxybenzaldoxime

Cat. No. B8798963
M. Wt: 165.19 g/mol
InChI Key: RVWVABYZHRUUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxybenzaldoxime is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxybenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxybenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethoxybenzaldoxime

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3

InChI Key

RVWVABYZHRUUEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 34.8 g of hydroxylamine hydrochloride in 50 ml of water was added in one portion to a solution of 37.5 g of 4-ethoxybenzaldehyde in 100 ml of ethanol in a 500-ml Erlenmeyer flask equipped with a magnetic stirrer. The reaction mixture was stirred for approximately 5 minutes, until clear. A room-temperature solution of 15.2 g of sodium hydroxide in 20 ml of water was added in several portions during 15 minutes. The reaction mixture was stirred for 5 minutes and then heated to boiling. After the cloudy reaction mixture had cooled to room temperature, water was added and product separated from solution as an oil. The mixture was extracted four times with 50-ml portions of chloroform. The chloroform extracts were combined, washed twice with 75-ml portions of saturated aqueous sodium chloride solution and dried over sodium sulfate. The dry chloroform solution was filtered, the filtrate was evaporated, and the residue crystallized with a slight amount of cooling. The crude solid was recrystallized from cyclohexane to give 35.4 g of 4-ethoxybenzaldoxime, m.p. 81°-86°. The ir spectrum was consistent with the assigned structure.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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